molecular formula C14H12N2O B5169406 N-9H-fluoren-9-ylurea

N-9H-fluoren-9-ylurea

Cat. No. B5169406
M. Wt: 224.26 g/mol
InChI Key: MUKFZJQKCWQRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-fluoren-9-ylurea is a chemical compound with the molecular formula C13H10N2O. It is commonly known as F9U and has been extensively studied for its potential applications in scientific research. F9U is a white crystalline solid that is soluble in organic solvents and has a melting point of 208-210°C.

Mechanism of Action

The mechanism of action of F9U is not fully understood. It is thought to act by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. F9U has also been shown to bind to DNA and RNA, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
F9U has been shown to have anti-tumor activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. F9U has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. Additionally, F9U has been shown to have fluorescent properties, which make it useful for detecting biomolecules such as DNA and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using F9U in lab experiments include its anti-tumor activity, fluorescent properties, and potential as a building block for the synthesis of other compounds. However, the limitations of using F9U include its low solubility in water and its potential toxicity. Additionally, F9U may not be suitable for certain experiments due to its specific mechanism of action.

Future Directions

There are several future directions for research involving F9U. One area of research could involve the synthesis of F9U derivatives with improved solubility and less toxicity. Additionally, F9U could be further studied for its potential as a fluorescent probe for detecting biomolecules. Further studies could also be conducted to better understand the mechanism of action of F9U and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of F9U involves the reaction of fluorenone with urea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires heating to complete. The yield of F9U can be improved by using a higher concentration of urea and a longer reaction time. The purity of F9U can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

F9U has been studied for its potential applications in scientific research. It has been shown to have anti-tumor activity and can induce apoptosis in cancer cells. F9U has also been studied for its potential as a fluorescent probe for detecting biomolecules such as DNA and proteins. Additionally, F9U has been used as a building block for the synthesis of other compounds with potential biological activity.

properties

IUPAC Name

9H-fluoren-9-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-14(17)16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKFZJQKCWQRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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